molecular formula C22H20FN7O B2760973 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 920387-17-3

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone

Cat. No. B2760973
CAS RN: 920387-17-3
M. Wt: 417.448
InChI Key: XDSCEJWRERECAX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, a piperazine group, and a tolyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various reactive centers . The synthesis often involves atom-economical, one-pot, multi-step cascade processes .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using 1D and 2D NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Synthesis and Antagonist Activity

  • Synthesis and 5-HT2 Antagonist Activity: A study by Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, focusing on their 5-HT2 and alpha 1 receptor antagonist activity. The research found compounds with potent 5-HT2 antagonist activity, indicating their potential use in related therapeutic applications (Watanabe et al., 1992).

Antimicrobial Activities

  • Triazole Analogues of Piperazine: Nagaraj et al. (2018) synthesized a new series of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds. These compounds showed significant antibacterial activity against human pathogenic bacteria, suggesting potential for development as antimicrobial agents (Nagaraj et al., 2018).
  • Synthesis and Antimicrobial Activities of Triazole Derivatives: Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exhibiting good to moderate antimicrobial activities against various microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Activities

  • Pyrazole and Pyrimidine Derivatives: Farag and Fahim (2019) explored the synthesis of pyrazole derivatives and diaminopyrimidine derivatives, finding excellent in vitro antitumor activity against MCF-7 cell line, as well as high antimicrobial and antioxidant activities. This suggests potential applications in cancer therapy (Farag & Fahim, 2019).

Antihypertensive Agents

  • 1,2,4-Triazolol[1,5-alpha]pyrimidines: Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with promising in vitro and in vivo antihypertensive activity, indicating their potential as antihypertensive agents (Bayomi et al., 1999).

Analgesic Agents

  • Oxazolo[5,4-b]pyridin-2(1H)-ones as Non-Opiate Antinociceptive Agents: Viaud et al. (1995) synthesized a series of oxazolo[5,4-b]pyridin-2(1H)-one derivatives, finding significant analgesic activity, suggesting their use as non-opiate, nonantiinflammatory analgesic agents (Viaud et al., 1995).

Enaminones for Antimicrobial and Antitumor Activities

  • Enaminones as Building Blocks: Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, finding that these compounds showed inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), as well as antimicrobial activity. This indicates their potential in antimicrobial and antitumor applications (Riyadh, 2011).

Positive Inotropic Agents

  • Triazolo[3,4-a]phthalazine and Tetrazolo[5,1-a]phthalazine Derivatives: Ma et al. (2014) synthesized derivatives with positive inotropic activity, potentially useful in treatments related to heart function (Ma et al., 2014).

properties

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c1-15-4-2-5-16(12-15)22(31)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)18-7-3-6-17(23)13-18/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSCEJWRERECAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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